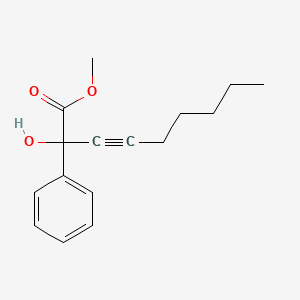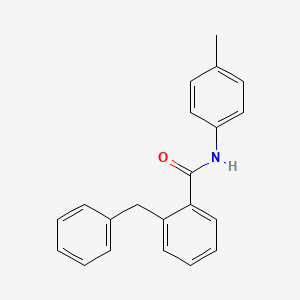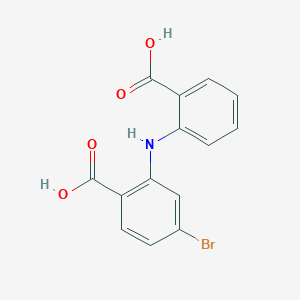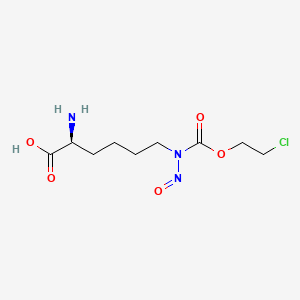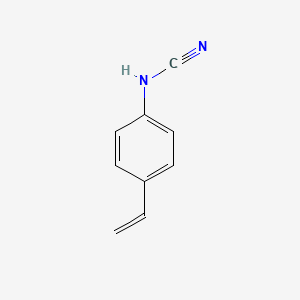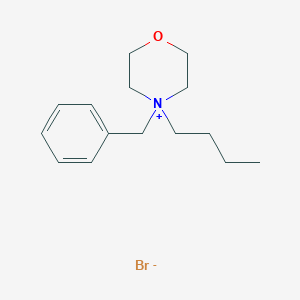![molecular formula C14H10ClN B14354490 2-[Chloro(phenyl)methyl]benzonitrile CAS No. 90292-78-7](/img/structure/B14354490.png)
2-[Chloro(phenyl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Chloro(phenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a chloro group and a benzonitrile group attached to a phenyl ring. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen at high temperatures (400-450°C) to produce 2-[Chloro(phenyl)methyl]benzonitrile.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, this compound can be prepared by dehydrating benzamide or benzaldehyde oxime using reagents such as cuprous cyanide or sodium cyanide in dimethyl sulfoxide (DMSO).
Industrial Production Methods
The industrial production of this compound typically involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .
化学反应分析
Types of Reactions
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide ions.
Reduction: Reduction of this compound can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and other strong bases are typically used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: Benzylamine derivatives.
科学研究应用
2-[Chloro(phenyl)methyl]benzonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[Chloro(phenyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Nucleophilic Aromatic Substitution: The chloro group in the compound can be replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate, followed by the loss of the halide anion.
Coordination Complex Formation: The compound can form coordination complexes with transition metals, which are useful in various catalytic processes.
相似化合物的比较
2-[Chloro(phenyl)methyl]benzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Chlorobenzonitrile: This compound is similar in structure but lacks the phenylmethyl group, making it less versatile in certain synthetic applications.
2-Methylbenzonitrile: This compound has a methyl group instead of a chloro group, which affects its reactivity and applications.
Benzonitrile: The parent compound without any substituents, used primarily as a solvent and intermediate in organic synthesis.
属性
CAS 编号 |
90292-78-7 |
|---|---|
分子式 |
C14H10ClN |
分子量 |
227.69 g/mol |
IUPAC 名称 |
2-[chloro(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClN/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h1-9,14H |
InChI 键 |
NJZFPTZWAOHBTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


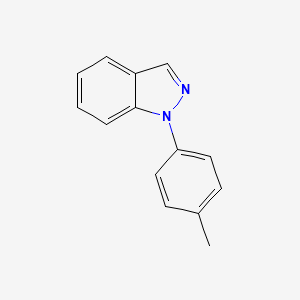
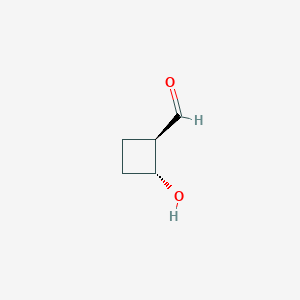
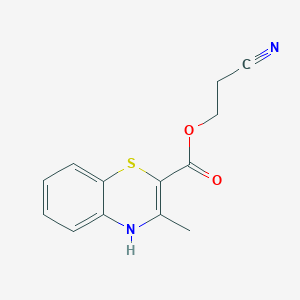
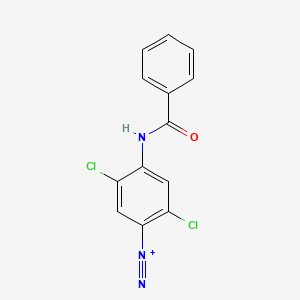
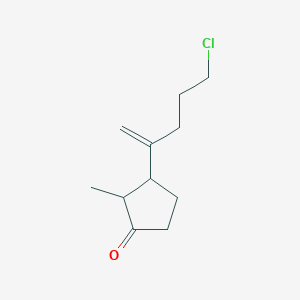
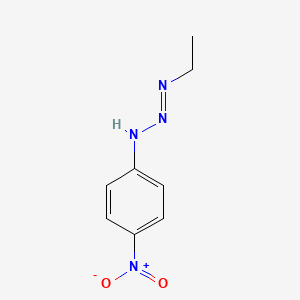
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
